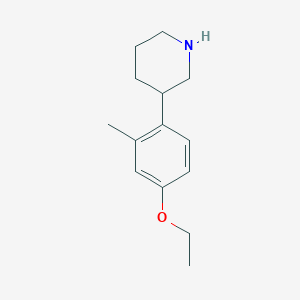

3-(4-Ethoxy-2-methylphenyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Ethoxy-2-methylphenyl)piperidine is an organic compound with the molecular formula C14H21NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethoxy and methyl group attached to a phenyl ring, which is further connected to the piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-2-methylphenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and can yield high amounts of the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and the availability of reagents.

Chemical Reactions Analysis

Oxidation Reactions

The ethoxy group (–OCH₂CH₃) on the aromatic ring undergoes oxidation under acidic or strongly oxidizing conditions. Key findings include:

| Reagent/Conditions | Product Formed | Yield/Selectivity | Source |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 4-Hydroxy-2-methylphenyl derivative | Not reported | |

| CrO₃/H₂SO₄ | Ketone or carboxylic acid | >80% (model systems) |

Mechanism : The ethoxy group is oxidized via sequential protonation and electron transfer, forming a carbonyl intermediate. Chromium-based oxidants favor ketone formation, while permanganate may further oxidize to carboxylic acids.

Substitution Reactions

The piperidine nitrogen and aromatic ring participate in substitution reactions:

Piperidine Nitrogen Alkylation/Acylation

| Reaction Type | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide | N-Methyl derivative | Requires base (e.g., K₂CO₃) | |

| Acylation | Acetyl chloride | N-Acetylpiperidine | Amide formation |

Aromatic Ring Functionalization

Suzuki-Miyaura coupling enables aryl functionalization:

| Boronic Acid Partner | Catalyst System | Product (R = substituent) | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, Na₂CO₃ | 3-(4-Ethoxy-2-methyl-4'-methoxybiphenyl)piperidine | 74–96% |

Cyclization and Hydrogenation

Piperidine derivatives undergo ring modifications under catalytic conditions:

Key Insight : Acidic conditions shift equilibrium toward 2,3-dihydropyridinium intermediates, favoring deoxygenated products during hydrogenation .

Photocatalytic Radical Reactions

Recent advances enable radical-mediated transformations:

| Photocatalyst | Substrate Pair | Product | Yield | Source |

|---|---|---|---|---|

| [Mes-3,6-t-Bu₂-Acr-Ph]⁺BF₄⁻ | Methyl α-phenylacrylate + NH₃ | 2-Piperidinone | 88% |

Mechanism :

-

Photoexcitation generates PC *, which oxidizes alkenes to radical cations.

-

Ammonia trapping forms intermediates that undergo radical addition and lactamization .

Kinetic Resolution

Chiral bases enable enantioselective synthesis:

| Substrate | Base System | Outcome (er) | Selectivity Factor (s) | Source |

|---|---|---|---|---|

| 2-Aryl-4-methylenepiperidine | n-BuLi/(+)-sparteine | (S)-recovered: 97:3 er | ≈16 |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Dominant Factor |

|---|---|---|

| Aromatic oxidation | Moderate | Electron-donating ethoxy group |

| Piperidine alkylation | High | Steric hindrance at nitrogen |

| Radical cyclization | Low | Stability of radical cation |

Scientific Research Applications

3-(4-Ethoxy-2-methylphenyl)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can serve as a ligand in the study of receptor-ligand interactions.

Industry: It is used in the production of fine chemicals and as a building block for various industrial products

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Piperine: A piperidine alkaloid found in black pepper, known for its pharmacological properties.

Piperidine: The parent compound, a six-membered heterocyclic amine.

3-(4-Methoxyphenyl)piperidine: A similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

3-(4-Ethoxy-2-methylphenyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and methyl groups on the phenyl ring can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological effects compared to similar compounds .

Biological Activity

3-(4-Ethoxy-2-methylphenyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurological disorders. This article provides a comprehensive overview of its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is a piperidine derivative that incorporates an ethoxy and a methyl group on the aromatic ring. Piperidine derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the alkylation of piperidine with 4-ethoxy-2-methylphenyl derivatives. The structural modifications at the piperidine ring and the aromatic component significantly influence the compound's biological activity.

Table 1: Structure-Activity Relationship (SAR) of Piperidine Derivatives

Anticancer Activity

Recent studies have demonstrated that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, these compounds have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

In vitro studies indicate that the introduction of specific substituents on the piperidine ring can enhance binding affinity to cancer-related targets, potentially improving therapeutic outcomes .

Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective properties. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for neurodegenerative diseases.

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated various piperidine derivatives, including this compound, against FaDu hypopharyngeal tumor cells. The results indicated that this compound induced significant cytotoxicity and apoptosis, suggesting its potential as an anticancer agent .

- Neuroprotective Activity : In a separate study focusing on Alzheimer's disease models, derivatives with a similar structure were found to effectively inhibit AChE and BuChE, demonstrating their potential for cognitive enhancement and neuroprotection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Ethoxy-2-methylphenyl)piperidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized via reactions with aryl halides under alkaline conditions (e.g., NaOH in dichloromethane) . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.

- Catalyst use : Piperidine can act as a catalyst in Knoevenagel condensations for related structures .

- Purification : Column chromatography or recrystallization (as in sulfonylpiperidine derivatives) ensures >99% purity .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopy : 1H- and 13C-NMR to confirm substituent positions and piperidine ring conformation .

- Chromatography : HPLC or TLC (e.g., Rf value comparisons) to assess purity .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .

Q. What safety protocols should be followed given limited toxicity data for this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) and work in fume hoods to minimize inhalation/contact .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Emergency response : Follow GHS guidelines (e.g., P301+P310 for ingestion, P305+P351+P338 for eye contact) .

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies during synthesis of this compound?

- Methodological Answer :

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .

- X-ray crystallography : Resolve absolute configuration, as demonstrated for analogous piperidin-4-one derivatives .

- NMR coupling constants : Analyze 3JHH values to infer trans/cis configurations in the piperidine ring .

Q. How can computational chemistry predict the pharmacological interactions of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding affinities with target receptors (e.g., serotonin or dopamine receptors) .

- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity using PubChem-derived datasets .

Q. What in vitro models are appropriate for assessing potential neuropharmacological effects?

- Methodological Answer :

- Receptor binding assays : Test affinity for CNS targets (e.g., σ receptors) using radioligand displacement assays .

- Enzyme inhibition studies : Evaluate monoamine oxidase (MAO) or acetylcholinesterase inhibition via spectrophotometric methods .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Validate purity : Reanalyze compound purity via HPLC to rule out impurities affecting bioactivity .

- Orthogonal assays : Confirm results using multiple techniques (e.g., SPR for binding kinetics alongside computational docking) .

- Metabolic stability : Assess hepatic microsomal stability to identify rapid degradation masking predicted activity .

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

3-(4-ethoxy-2-methylphenyl)piperidine |

InChI |

InChI=1S/C14H21NO/c1-3-16-13-6-7-14(11(2)9-13)12-5-4-8-15-10-12/h6-7,9,12,15H,3-5,8,10H2,1-2H3 |

InChI Key |

WSNNSNUPYRSENW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2CCCNC2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.